molecular formula C16H17NO2S B14696453 Methyl 2-(2-methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate CAS No. 33695-02-2

Methyl 2-(2-methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate

Cat. No.: B14696453
CAS No.: 33695-02-2
M. Wt: 287.4 g/mol
InChI Key: PVNTUJQKZYGQQG-UHFFFAOYSA-N
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Description

Methyl 2-(2-methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate is an organic compound with a complex structure that includes a benzothiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate typically involves the reaction of 2-methylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminothiophenol to form the benzothiazole ring. The final step involves esterification with methanol to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the benzothiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or benzothiazole moiety.

Scientific Research Applications

Methyl 2-(2-methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate involves its interaction with specific molecular targets. The benzothiazole ring system can interact with enzymes and receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2-methylphenyl)-3-methoxyacrylate: Similar in structure but with a different functional group.

    2-Methylphenylacetic acid: A precursor in the synthesis of the target compound.

    2-Aminothiophenol: Another precursor used in the synthesis.

Uniqueness

Methyl 2-(2-methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate is unique due to its specific combination of a benzothiazole ring and ester functional group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

33695-02-2

Molecular Formula

C16H17NO2S

Molecular Weight

287.4 g/mol

IUPAC Name

methyl 2-(2-methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate

InChI

InChI=1S/C16H17NO2S/c1-10-6-3-4-7-11(10)15-17-14-12(16(18)19-2)8-5-9-13(14)20-15/h3-4,6-7,12H,5,8-9H2,1-2H3

InChI Key

PVNTUJQKZYGQQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(S2)CCCC3C(=O)OC

Origin of Product

United States

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